molecular formula C5H10OS B1580869 S-Propyl thioacetate CAS No. 2307-10-0

S-Propyl thioacetate

Cat. No.: B1580869
CAS No.: 2307-10-0
M. Wt: 118.2 g/mol
InChI Key: SBWFWBJCYMBZEY-UHFFFAOYSA-N
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Description

S-Propyl thioacetate (CAS: 2307-10-0) is a thioester with the molecular formula C₅H₁₀OS and a molecular weight of 118.19 g/mol. Its IUPAC name is 1-(propylsulfanyl)ethan-1-one, and it is characterized by the SMILES notation CCCSC(C)=O. Key properties include:

  • Appearance: Yellow liquid .
  • Melting Point: 137°C .
  • Boiling Point: 137–139°C .
  • Density: 0.968 g/cm³ .
  • Flash Point: 36.04°C (flammable liquid, Category 3) .
  • Purity: ≥98.0% (GC) .

It is primarily used as a flavoring agent in food applications and is commercially available in 5 g and 25 g packaging .

Preparation Methods

Preparation via Alkyl Halide and Sodium Thioacetate Reaction Catalyzed by PEG400

One of the most practical and efficient methods for preparing S-Propyl thioacetate involves the nucleophilic substitution reaction of alkyl halides (such as propyl chloride or bromide) with sodium thioacetate. This method is catalyzed by polyethylene glycol 400 (PEG400), which enhances the reaction rate and yield under mild conditions.

Reaction Mechanism and Conditions

  • Step 1: Thioacetic acid is neutralized by sodium carbonate to generate the thioacetate anion in situ.
  • Step 2: The thioacetate anion reacts with the alkyl halide (e.g., propyl chloride) via nucleophilic substitution to form this compound.
  • Catalyst: PEG400 facilitates the reaction by increasing the nucleophilicity of the thioacetate anion and solubilizing the reactants.
  • Temperature: Room temperature (approximately 20-25°C).
  • Solvent: Dichloromethane (CH2Cl2).
  • Reaction Time: Typically 2 hours.
  • Yield: High yields (~90% or more) are achievable.

Typical Procedure Example

  • Mix sodium carbonate, alkyl halide (propyl chloride), PEG400, and CH2Cl2 in a reaction flask.
  • Slowly add thioacetic acid dropwise while stirring.
  • Stir the mixture at room temperature for about 2 hours.
  • Filter off solids and wash with dry CH2Cl2.
  • Dry the filtrate and distill to isolate this compound.
Parameter Details
Alkyl halide Propyl chloride or bromide
Catalyst PEG400 (3 mol%)
Base Sodium carbonate (10% excess)
Solvent Dichloromethane (CH2Cl2)
Temperature Room temperature (~25°C)
Reaction time 2 hours
Yield ~90%

This method is advantageous due to its mild conditions, high yield, and ease of product isolation without additional heating or complex purification steps.

Preparation via Potassium Thioacetate Intermediate

Another approach involves the preparation of potassium thioacetate first, which then reacts with propyl halides to form this compound. A novel, industrially relevant method for potassium thioacetate synthesis has been developed, which improves purity and yield, facilitating subsequent thioester synthesis.

Potassium Thioacetate Preparation

  • Reagents: Thioacetic acid and potassium carbonate in high-concentration ethanol.
  • Temperature: Controlled between -15 to 40°C.
  • Process: Thioacetic acid is slowly added dropwise to potassium carbonate in ethanol under stirring.
  • Crystallization: Potassium thioacetate crystallizes out and is separated by centrifugation.
  • Purification: Washing with absolute ethanol at low temperature enhances purity.
  • Yield: High purity potassium thioacetate suitable for further reactions.

Subsequent Reaction to Form this compound

  • Potassium thioacetate is reacted with propyl halide under controlled conditions to form the target thioester.
Step Conditions/Details
Solvent High-concentration ethanol
Base Potassium carbonate
Temperature -15 to 40°C
Reaction time 3 to 20 hours
Crystallization and washing Centrifugation and ethanol washing at low temperature
Product purity High purity potassium thioacetate

This method emphasizes operational simplicity, high yield, and product quality, making it suitable for large-scale synthesis.

Summary Table of Preparation Methods for this compound

Method Key Reagents Catalyst/Base Conditions Yield (%) Notes
Alkyl Halide + Sodium Thioacetate Propyl chloride, thioacetic acid PEG400, sodium carbonate Room temp, CH2Cl2 solvent, 2 hr ~90 Mild, high yield, facile isolation
Potassium Thioacetate Intermediate Thioacetic acid, potassium carbonate, ethanol Potassium carbonate -15 to 40°C, 3-20 hr, crystallization High Industrially scalable, high purity
Direct Acylation (literature) Propyl thiol, acetyl chloride/anhydride Base (e.g., pyridine) Controlled temperature Variable Requires careful control, less common
S-Acetylation in Complex Molecules Alkyl halides, thioacetate reagents Pd catalysts, bases Mild to moderate, specific to substrate Moderate Used in peptide/porphyrin synthesis

Chemical Reactions Analysis

Types of Reactions

S-Propyl thioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Precursor for Organosulfur Compounds
S-Propyl thioacetate serves as a precursor in the synthesis of various organosulfur compounds. Its ability to undergo thiol-thioester exchange reactions enables the formation of new thioesters and thiols, which are essential in organic synthesis and materials science.

Reversible Binding and Self-Assembly
The compound's reactivity allows it to participate in reversible binding processes, making it useful in self-assembled monolayers (SAMs). SAMs have applications in biosensors, nanotechnology, and surface modification .

Biological Applications

Role in Prebiotic Chemistry
this compound has been studied for its implications in prebiotic chemistry. Research indicates that thioesters like this compound could have played a significant role in the origin of life by serving as potential building blocks for more complex biomolecules .

Antimicrobial Properties
Some studies suggest that this compound exhibits antimicrobial properties, which could be beneficial for developing new antimicrobial agents or preservatives . Its effectiveness against certain pathogens is an area of ongoing research.

Medical Applications

Therapeutic Potential
Investigations into the therapeutic properties of this compound suggest potential applications in treating conditions related to uric acid metabolism, such as gout and hyperuricemia. The compound may modulate blood uric acid levels, offering a new avenue for treatment strategies .

Drug Development
The compound's structural characteristics make it a candidate for drug development. Its interactions at the molecular level could lead to novel therapeutic agents targeting specific biological pathways .

Industrial Applications

Production of Self-Assembled Monolayers (SAMs)
In industrial settings, this compound is utilized in the production of SAMs for electronic components and biosensors. These monolayers enhance surface properties and functionality, making them valuable in various technological applications.

Flavoring Agent
this compound is also used as a flavoring agent in food products due to its characteristic aroma. Its application extends to the food industry, where it contributes to the sensory profile of various products .

Comparative Analysis of Thioesters

The following table summarizes key properties and applications of this compound compared to similar compounds:

CompoundKey PropertiesApplications
This compound Moderate volatility; reactiveOrganic synthesis, prebiotic chemistry, flavoring
S-Methyl Thioacetate Less volatile; similar reactivityPrebiotic studies; potential drug precursor
S-Phenyl Thioacetate Aromatic; lower reactivityMaterial science; organic synthesis

Case Studies

  • Prebiotic Chemistry Studies : Research conducted on the abiotic synthesis of thioesters under simulated prebiotic conditions demonstrated that this compound could form spontaneously from simpler precursors. This supports theories regarding the chemical pathways that may have led to the emergence of life on Earth .
  • Antimicrobial Research : A study evaluating the antimicrobial efficacy of various thioesters found that this compound displayed significant activity against specific bacterial strains. This highlights its potential use as a natural preservative or therapeutic agent .
  • Drug Development Trials : Preliminary trials investigating the effects of this compound on uric acid levels showed promising results, suggesting its viability as a treatment option for hyperuricemia-related disorders .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thioacetates

Ethyl Thioacetate

  • Molecular Formula : C₄H₈OS.
  • Key Properties : Produced via enzymatic thiolysis using Eat1 acyltransferase. Ethyl thioacetate synthesis shows specific activity of 40.04 ± 2.36 U mg⁻¹ at low ethanethiol concentrations (5 mM), but activity decreases at higher concentrations due to enzyme inhibition .
  • Applications: Used in biotechnology for esterification reactions .
  • Key Difference : Ethyl thioacetate has a shorter alkyl chain, leading to lower boiling point and distinct enzymatic reactivity compared to S-propyl thioacetate.

S-Methyl Thioacetate

  • Molecular Formula : C₃H₆OS (CAS: 1534-08-3).
  • Key Properties : Lower molecular weight (106.14 g/mol) and simpler structure (methyl group).
  • Applications : Also a flavoring agent but with higher volatility due to the methyl group .
  • Key Difference : Higher volatility makes S-methyl thioacetate suitable for applications requiring rapid aroma release, unlike the more stable S-propyl variant.

Natural Furfuryl Thioacetate

  • Molecular Formula : C₇H₈O₂S (CAS: 13678-68-7).
  • Key Properties :
    • Boiling Point : 93°C .
    • Density : 1.16 g/cm³ .
    • Appearance : Colorless to deep amber liquid with a baking odor .
  • Applications : Flavoring agent (FEMA 3162) with a distinct furan ring structure .
  • Key Difference: The aromatic furan ring enhances solubility in organic solvents and modifies odor profile compared to this compound’s sulfurous notes.

Structural and Thermodynamic Comparisons

Molecular Stability

  • Heat of Formation (ΔHf°) :
    • This compound: 294.1 kJ/mol .
    • Propyl trichloroacetate: 513.0 kJ/mol (higher due to strong C-Cl bonds) .
  • Hydrolysis : this compound reacts exothermically with water (ΔrH° = -0.93 ± 0.06 kcal/mol ), producing propanethiol and acetic acid .

Physical Properties Table

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³) Flash Point (°C) Application
This compound 2307-10-0 C₅H₁₀OS 137–139 0.968 36.04 Food flavoring
Ethyl thioacetate N/A C₄H₈OS N/A N/A N/A Biocatalysis
S-Methyl thioacetate 1534-08-3 C₃H₆OS N/A N/A N/A Rapid-release flavor
Furfuryl thioacetate 13678-68-7 C₇H₈O₂S 93 1.16 N/A Baking flavor

Reactivity and Functional Differences

  • Enzymatic Interactions : this compound is less reactive in Eat1-mediated thiolysis compared to ethyl thioacetate, which shows higher specific activity .
  • Solubility : this compound is insoluble in water but miscible with organic solvents, similar to furfuryl thioacetate .
  • Safety : this compound’s low flash point (36°C) requires careful handling, whereas furfuryl thioacetate’s higher density (1.16 g/cm³) impacts storage protocols .

Biological Activity

S-Propyl thioacetate (C₅H₁₀OS) is a thiocarboxylic ester that has garnered interest due to its potential biological activities and implications in various biochemical processes. This compound is structurally related to thioesters, which play significant roles in metabolic pathways, particularly in the context of prebiotic chemistry and the origin of life theories. This article reviews the biological activity of this compound, focusing on its chemical properties, biological implications, and relevant case studies.

This compound is characterized by its thiol and acetate functional groups, which contribute to its reactivity and biological significance. The compound exhibits a notable free energy change during hydrolysis, indicating its potential stability under certain conditions. The Gibbs free energy of hydrolysis for this compound is reported as approximately 32.2kJ mol-32.2\,\text{kJ mol}, suggesting a thermodynamically favorable reaction toward acetic acid and hydrogen sulfide .

Table 1: Thermodynamic Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀OS
Gibbs Free Energy of Hydrolysis32.2kJ mol-32.2\,\text{kJ mol}
Stability in WaterModerate (pH dependent)
Half-life at pH 7155 days at 23°C

Prebiotic Chemistry

This compound is relevant to discussions regarding the origin of life due to its role as a potential precursor in prebiotic chemistry. The compound's ability to participate in thiol-thioester exchange reactions suggests it could have been involved in early metabolic pathways. Studies indicate that thioesters like this compound can undergo hydrolysis and exchange reactions under conditions mimicking prebiotic environments, thus supporting theories on the emergence of life .

Case Studies

Table 2: Biological Activities Associated with Thioesters

ActivityRelated CompoundReference
Prebiotic metabolic pathwaysThioacetic acid
Antimicrobial activityVarious thioesters
Flavoring agent evaluationThis compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-Propyl thioacetate in laboratory settings?

this compound is commonly synthesized via nucleophilic substitution reactions. For example, potassium thioacetate reacts with propyl halides (e.g., propyl bromide) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation. Post-synthesis purification typically involves fractional distillation due to its boiling point range of 137–141°C . Alternative routes include transesterification of methyl thioacetate with propanol under acidic catalysis.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and quantification .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ ~2.35 ppm for thioacetate methyl group; δ ~1.6–3.0 ppm for propyl chain) and ¹³C NMR (C=O at ~195 ppm) for structural confirmation .
  • Infrared Spectroscopy (IR): Strong absorption at ~1680–1700 cm⁻¹ for the thioester carbonyl group .
  • Refractometry: Refractive index ~1.460 (validates purity) .

Q. What are critical safety considerations when handling this compound?

  • Flammability: Low flash point (~36°C) necessitates ignition source avoidance .
  • Ventilation: Use fume hoods due to potential respiratory irritancy .
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point variations)?

Discrepancies in literature values (e.g., 137–139°C vs. 141.38°C for boiling point) may arise from:

  • Measurement conditions: Atmospheric vs. reduced pressure distillation .
  • Purity: Impurities (e.g., residual solvents) alter boiling points; validate via GC-MS .
  • Instrument calibration: Ensure thermocouples and pressure sensors are calibrated .

Q. What experimental strategies optimize thiol group generation from this compound?

Deprotection of the thioacetate group to free thiols can be achieved using:

  • Hydrazine monohydrate: React in deaerated DMF at 0–5°C to minimize disulfide formation. Monitor progress via thin-layer chromatography (TLC) with ninhydrin staining .
  • Enzymatic cleavage: Lipases or esterases under mild aqueous conditions (pH 7–8) for biocompatible applications .

Q. How should researchers design mutagenicity studies for this compound?

Follow protocols from the Research Institute for Fragrance Materials (RIFM):

  • In vitro micronucleus assay: Use human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) .
  • Dose selection: Base on OECD guidelines (e.g., 0.1–100 µg/mL) with positive controls (e.g., mitomycin C) .
  • Data interpretation: Compare with structural analogs (e.g., furfuryl thioacetate) to assess reactivity trends .

Q. What computational methods predict this compound's reactivity in different solvent systems?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Solvent modeling: Use polarizable continuum models (PCM) to simulate solvent effects on reaction kinetics .
  • Molecular dynamics (MD): Analyze diffusion coefficients in hydrophobic vs. hydrophilic solvents .

Q. How can researchers address challenges in quantifying trace degradation products of this compound?

  • Analytical workflows:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use multiple reaction monitoring (MRM) for sulfoxide/sulfone derivatives .
  • Isotope dilution: Deuterated internal standards improve quantification accuracy .
    • Degradation studies: Accelerate under controlled oxidative conditions (e.g., H₂O₂/UV light) to identify stable metabolites .

Q. Methodological Best Practices

  • Synthetic reproducibility: Always report solvent drying methods (e.g., molecular sieves for DMF) and reaction atmosphere (N₂/Ar) .
  • Data validation: Cross-reference NMR/IR results with computational simulations (e.g., ACD/Labs or ChemDraw predictions) .
  • Ethical compliance: For biological studies, include Institutional Review Board (IRB) approval codes and cytotoxicity thresholds in methodologies .

Properties

IUPAC Name

S-propyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFWBJCYMBZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30177638
Record name Propyl thioacetate
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to pale yellow liquid
Record name Propyl thioacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/523/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 to 139.00 °C. @ 760.00 mm Hg
Record name S-Propyl thioacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 ml in 1 ml 95% alcohol (in ethanol)
Record name Propyl thioacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.953-0.959
Record name Propyl thioacetate
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CAS No.

2307-10-0
Record name S-Propyl thioacetate
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Record name Propyl thioacetate
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Record name Propyl thioacetate
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Record name S-propyl thioacetate
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Record name PROPYL THIOACETATE
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Record name S-Propyl thioacetate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
S-Propyl thioacetate

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